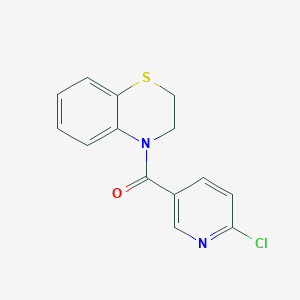
N-(2-chloroacetyl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloroacetyl)-2,2-dimethylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloroacetyl group attached to a 2,2-dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroacetyl)-2,2-dimethylpropanamide typically involves the reaction of 2-chloroacetyl chloride with 2,2-dimethylpropanamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or another non-polar solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: 1-2 hours.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroacetyl)-2,2-dimethylpropanamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by various nucleophiles, such as amines, alcohols, and thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: Reduction of the chloroacetyl group can lead to the formation of the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted amides, alcohols, or thiols.
Hydrolysis: Carboxylic acids and amines.
Reduction: Alcohols.
Scientific Research Applications
N-(2-chloroacetyl)-2,2-dimethylpropanamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for the synthesis of bioactive molecules.
Biological Studies: It is employed in the study of enzyme inhibition and protein modification due to its reactive chloroacetyl group.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloroacetyl)-2,2-dimethylpropanamide involves the reactivity of the chloroacetyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloroacetyl)-2,2-dimethylbutanamide: Similar structure but with a butanamide moiety.
N-(2-chloroacetyl)-2,2-dimethylpentanamide: Similar structure but with a pentanamide moiety.
N-(2-chloroacetyl)-2,2-dimethylhexanamide: Similar structure but with a hexanamide moiety.
Uniqueness
N-(2-chloroacetyl)-2,2-dimethylpropanamide is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. The presence of the 2,2-dimethylpropanamide moiety provides steric hindrance, influencing the compound’s reactivity and interaction with nucleophiles.
Properties
IUPAC Name |
N-(2-chloroacetyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-7(2,3)6(11)9-5(10)4-8/h4H2,1-3H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEULSUFHLRUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B3017423.png)


![[4-(Thiomorpholin-4-yl)phenyl]methanamine](/img/structure/B3017432.png)

![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B3017435.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B3017438.png)
![3-{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B3017439.png)



![N-[3-(3,4-DIMETHYLBENZAMIDO)NAPHTHALEN-2-YL]-3,4-DIMETHYLBENZAMIDE](/img/structure/B3017443.png)
